Tralkoxydim

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tralkoxydim involves several steps. One common method includes the reaction of 2,4,6-trimethylbenzaldehyde with ethyl nitrite to form an ethoxyimino intermediate. This intermediate is then reacted with a cyclohexenone derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .

Analyse Chemischer Reaktionen

Hydrolytic Degradation

Tralkoxydim exhibits pH-dependent hydrolytic stability:

-

Acidic conditions (pH 5) : Rapid degradation with a half-life of 6.3 days .

-

Neutral conditions (pH 7) : Stable hydrolysis with a half-life of 114 days .

-

Alkaline conditions (pH 9) : No significant degradation observed .

The primary degradate under acidic hydrolysis is Compound 2 (3-hydroxy-2-propionyl-5-(2,4,6-trimethylphenyl)cyclohex-2-enone), which accounted for 49.8% of applied radioactivity in aqueous photolysis studies .

Photolytic Degradation

Photolysis is a major degradation pathway for this compound:

-

Aqueous photolysis : Half-life of 19.3 days (dark-corrected) .

-

Soil surface photolysis : Accelerated degradation with a half-life of 2.4 days .

Photolysis produces Compound 2 and Compound 3 (structures undisclosed), which persist in aqueous environments but may degrade further under natural conditions .

Aerobic Soil Degradation

This compound degrades rapidly in aerobic soils, influenced by soil type and pH:

| Soil Type | Half-Life (Days) | Major Degradates | Source |

|---|---|---|---|

| United Kingdom soils | 2.5–14 | This compound acid (Compound 8), Compound 17 | |

| Jiangxi red soil (China) | 5.1 | Unspecified | |

| Taihu paddy soil (China) | 7.7 | Unspecified |

Compound 8 (this compound acid) peaks at 12.5% of applied residues by 7–15 days, declining to undetectable levels by 30–65 days. Compound 17 peaks at 17.2% by 3–15 days, stabilizing at 1–2.9% after 94 days .

Anaerobic Degradation

Under oxygen-limited conditions, degradation slows significantly:

-

Anaerobic soils : Half-lives range from 6.2–19.8 days (China) .

-

Aquatic systems : Half-lives of 47–115 days in sediment-water systems (UK and US) .

Anaerobic pathways favor the accumulation of persistent degradates, though these are excluded from risk assessments due to variability .

Adsorption and Mobility

Adsorption behavior is soil pH-dependent, following the Freundlich isotherm:

| Soil Type | Adsorption Coefficient (K) | Mobility (R) | Source |

|---|---|---|---|

| Jiangxi red soil (China) | 8.60 | 0.05 | |

| Taihu paddy soil (China) | 1.00 | 0.35 | |

| Northeast China black soil | 1.57 | 0.75 |

Higher pH reduces adsorption, increasing mobility and groundwater contamination risk .

Field Dissipation

Field studies demonstrate rapid dissipation:

-

Parent compound : Half-lives of <1–35 days in US and Canadian soils .

-

Residues : Undetectable in surface soil (0–2 inches) within 14–30 days post-application .

No leaching of residues or degradates was observed in field conditions .

Metabolite Persistence

Key metabolites include:

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Tralkoxydim is particularly effective against wild oats and green foxtail. Research indicates that the timing of application significantly affects its efficacy:

- Optimal Application Timing : Studies show that applying this compound at the 2- to 3-leaf stage of weeds results in better control compared to later stages, which may allow for additional weed growth before harvest .

- Tank Mixtures : Combining this compound with other herbicides, such as bromoxynil and thifensulfuron, has been explored. However, antagonistic effects were noted, particularly with thifensulfuron, which reduced this compound's effectiveness against green foxtail .

Composition and Formulation

The formulation of this compound has been optimized to enhance its stability and activity:

- Composition : A typical formulation includes this compound as the active ingredient along with stabilizing agents and surfactants. This composition improves both the stability of the herbicide in storage and its effectiveness when applied .

- Stability Tests : Experimental results indicate that formulations with specific stabilizers can maintain higher levels of active ingredient stability over time, thereby enhancing weed control efficacy .

Environmental Impact and Residue Studies

Understanding the environmental behavior of this compound is crucial for its safe application:

- Degradation Rates : this compound exhibits rapid degradation in soil environments, with half-lives ranging from less than one day to 35 days depending on conditions . This rapid degradation minimizes long-term environmental impact.

- Residue Analysis : Studies have shown that residues of this compound can be detected in agricultural products; however, levels are generally below maximum residue limits set by regulatory agencies . Continuous monitoring is recommended to ensure compliance with safety standards.

Case Studies

Several case studies provide insight into the practical applications of this compound:

- Field Trials : In field trials conducted in Canada, this compound was tested for its effectiveness against various weed species in wheat crops. Results demonstrated significant reductions in weed biomass when applied correctly at early growth stages .

- Comparative Studies : A comparative analysis between this compound and other herbicides like isoproturon showed that tank-mixing these products could enhance overall weed control while promoting crop growth under specific conditions .

Risk Assessment and Safety

Regulatory assessments have evaluated the safety profile of this compound:

- Acute Dietary Risk : The acute dietary risk assessment indicates a low risk associated with exposure to this compound, with estimated cancer risk levels remaining below thresholds considered negligible by regulatory bodies .

- Ecotoxicology : this compound has been evaluated for its ecotoxicological effects on non-target organisms, ensuring that its application does not adversely affect beneficial species within agricultural ecosystems .

Wirkmechanismus

The compound exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid synthesis in plants. This inhibition disrupts the production of fatty acids, leading to the death of the targeted grass weeds . The molecular target is the ACC enzyme, and the pathway involved is the fatty acid biosynthesis pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tralkoxydim: Another cyclohexenone herbicide with a similar structure and mode of action.

Clethodim: A herbicide that also targets ACC but has a different chemical structure.

Sethoxydim: Similar in function but differs in its chemical composition and specific applications.

Uniqueness

This compound is unique due to its high selectivity for grass weeds and its effectiveness at low application rates. Its specific chemical structure allows for efficient inhibition of the ACC enzyme, making it a valuable tool in agricultural weed management .

Eigenschaften

IUPAC Name |

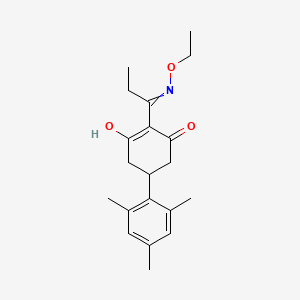

2-(N-ethoxy-C-ethylcarbonimidoyl)-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-6-16(21-24-7-2)20-17(22)10-15(11-18(20)23)19-13(4)8-12(3)9-14(19)5/h8-9,15,22H,6-7,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFPEYARZIQXRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034973 | |

| Record name | Tralkoxydim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Colorless or off-white to light pink solid; [HSDB] | |

| Record name | Tralkoxydim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In organic solvents at 24 °C (g/l): methanol = 25, acetone = 89, toluene = 213, hexane = 18, ethyl acetate = 100, dichloromethane = >500, In water (20 °C) = 5 mg/l (pH 5), 6.7 mg/l (pH 6.5), 9800 mg/l (pH 9) | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |

| Record name | TRALKOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.16 g/cu cm (dry); 1.13 g/cu cm (wet) | |

| Details | USEPA; Pesticide Fact Sheet - Tralkoxydim. December 4, 1998. Available from, as of Mar 6, 2002: https://www.epa.gov/opprd001/factsheets/ | |

| Record name | TRALKOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.78X10-9 mm Hg @ 20 °C | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |

| Record name | TRALKOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical material is 95% pure | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |

| Record name | TRALKOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off white to pale pink solid, Colorless solid | |

CAS No. |

87820-88-0 | |

| Record name | Tralkoxydim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87820-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tralkoxydim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclohexen-1-one, 2-[1-(ethoxyimino)propyl]-3-hydroxy-5-(2,4,6-trimethylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRALKOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106 °C, MP: 99-104 °C /Technical/ | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |

| Record name | TRALKOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.